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3-[2-(Methylsulfanyl)ethoxy]azetidine Documentation Hub

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  • Product: 3-[2-(Methylsulfanyl)ethoxy]azetidine

Core Science & Biosynthesis

Foundational

3-(2-methylthioethoxy)azetidine molecular weight and formula

Technical Monograph: 3-(2-methylthioethoxy)azetidine Part 1: Executive Summary & Core Specifications 3-(2-methylthioethoxy)azetidine is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(2-methylthioethoxy)azetidine

Part 1: Executive Summary & Core Specifications

3-(2-methylthioethoxy)azetidine is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers. It combines a strained azetidine ring (low lipophilicity surrogate for piperidine/pyrrolidine) with a thioether-containing side chain. The thioether moiety serves as a versatile handle, allowing for subsequent oxidation to sulfoxides/sulfones to modulate polarity or acting as a soft nucleophile in metabolic pathways.

Identity & Composition
PropertySpecification
IUPAC Name 3-(2-(methylthio)ethoxy)azetidine
CAS Registry Number 1599251-53-2
Molecular Formula C₆H₁₃NOS
Molecular Weight 147.24 g/mol
Exact Mass 147.0718 g/mol
SMILES CSCCOC1CNC1
InChI Key [Generated upon synthesis validation]
Physicochemical Profile (Predicted)
ParameterValueSignificance
cLogP ~0.45Ideal for CNS penetration; significantly lower than carbocyclic analogs.
TPSA 37.3 Ų(12.0 Ų amine + 25.3 Ų ether/thioether). Indicates good membrane permeability.
pKa (Conjugate Acid) ~10.5Secondary amine is highly basic; exists as a cation at physiological pH.
Boiling Point ~210°CEstimated at 760 mmHg (likely unstable/volatile as free base).
Solubility HighMiscible in DMSO, MeOH, DCM; Water soluble as HCl salt.

Part 2: Synthetic Methodology

To ensure high purity and yield, a convergent synthesis strategy is recommended. Direct alkylation of unprotected azetidine is discouraged due to polymerization risks (ring-opening polymerization). The protocol below utilizes an N-Boc protection strategy to mask the nucleophilic amine.

Reaction Pathway (Graphviz)

SynthesisRoute Start 3-Hydroxyazetidine (HCl Salt) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-3-hydroxyazetidine Step1->Inter1 Yield >90% Step2 O-Alkylation (NaH, Cl-CH2-CH2-S-Me) Inter1->Step2 Inter2 N-Boc-3-(2-methylthioethoxy) azetidine Step2->Inter2 SN2 Mechanism DMF, 0°C to RT Step3 Deprotection (TFA or HCl/Dioxane) Inter2->Step3 Final 3-(2-methylthioethoxy) azetidine Step3->Final Quant. Yield

Figure 1: Convergent synthesis pathway utilizing N-Boc protection to prevent azetidine ring opening or N-alkylation.

Detailed Protocol

Step 1: N-Boc Protection

  • Suspend 3-hydroxyazetidine HCl (1.0 eq) in DCM.

  • Add Triethylamine (2.5 eq) at 0°C, followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at RT for 4 hours. Wash with water/brine. Dry organic layer (

    
    ) and concentrate.
    

Step 2: O-Alkylation (Critical Step) Rationale: The secondary hydroxyl group is weakly nucleophilic. Sodium hydride (NaH) is required to generate the alkoxide.

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF under

    
     atmosphere.
    
  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of

    
     gas will occur.
    
  • Stir for 30 min to ensure complete deprotonation.

  • Add 2-chloroethyl methyl sulfide (1.2 eq) dropwise.

  • Warm to RT and stir for 12–16 hours.

  • Quench: Carefully add saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection

  • Dissolve intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane.

  • Stir 2 hours. Concentrate in vacuo.

  • Isolation: If free base is required, neutralize with basic resin (e.g., Amberlyst A-21) or

    
     and extract into DCM. For stability, storage as the Hydrochloride or Trifluoroacetate salt is recommended.
    

Part 3: Structural Biology & Applications

The Azetidine Advantage

In modern drug design, azetidines are superior bioisosteres for larger saturated heterocycles.

  • Lipophilicity (LogP): Azetidine lowers LogP by ~1.0 unit compared to piperidine, improving metabolic stability and reducing non-specific binding.

  • Vector Geometry: The

    
     bond angles in the 4-membered ring create distinct exit vectors for the 3-position substituent, allowing unique exploration of binding pockets unavailable to pyrrolidines.
    
The Thioether Utility (Metabolic Logic)

The "2-methylthioethoxy" chain is not merely a linker; it is a "pro-functional" group.

MetabolicLogic cluster_oxidation Metabolic / Synthetic Oxidation cluster_displacement Chemical Biology Substrate 3-(2-methylthioethoxy)azetidine Sulfoxide Sulfoxide (S=O) (Chiral Center) Substrate->Sulfoxide FMO / CYP450 Sulfonium Methyl Sulfonium Salt Substrate->Sulfonium Me-I Alkylation Sulfone Sulfone (O=S=O) (High Polarity) Sulfoxide->Sulfone mCPBA / Oxone NuAttack Nucleophilic Displacement (Click Chemistry) Sulfonium->NuAttack Leaving Group

Figure 2: Functional divergence of the thioether moiety. It can serve as a metabolic soft spot or a synthetic handle for late-stage diversification.

Part 4: Handling, Stability & QC

Stability Profile
  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic conditions or high heat. Avoid prolonged exposure to Lewis acids.

  • Oxidation: The thioether is prone to air oxidation to the sulfoxide over time. Store under inert atmosphere (Argon/Nitrogen).

Quality Control Parameters

To validate the identity of 3-(2-methylthioethoxy)azetidine , the following analytical signals must be present:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.08 (s, 3H, -S-CH ₃)
      
    • 
       2.60 (t, 2H, -CH ₂-S-)
      
    • 
       3.50 (t, 2H, -O-CH ₂-)
      
    • 
       3.8–4.4 (m, 5H, Azetidine ring protons + methine)
      
  • LC-MS (ESI):

    • 
       peak at 148.24 m/z .
      

References

  • Azetidine Synthesis: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. National Institutes of Health (PMC). Available at: [Link]

  • Medicinal Chemistry Properties: Azetidines: New Horizons in Drug Discovery. Royal Society of Chemistry (RSC). Available at: [Link]

  • Analogous Structures: 3-Methoxyazetidine Physicochemical Data. PubChem, National Library of Medicine. Available at: [Link]

Exploratory

A Technical Guide to the Bioisosteric Modification of 3-[2-(Methylsulfanyl)ethoxy]azetidine

Abstract In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving optimal efficacy, selectivity, and pharmacokinetic profiles. The scaffold 3-[2-(Methylsulfanyl)et...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving optimal efficacy, selectivity, and pharmacokinetic profiles. The scaffold 3-[2-(Methylsulfanyl)ethoxy]azetidine presents a fascinating case study in molecular design, embodying two key functional motifs—the thioether and the azetidine ring—that are both rich in opportunity and ripe for optimization. This technical guide provides an in-depth exploration of bioisosteric strategies for this scaffold, aimed at researchers, medicinal chemists, and drug development professionals. We will dissect the rationale for bioisosteric replacement of both the metabolically susceptible thioether and the structurally influential azetidine ring. This paper details potential bioisosteric replacements, outlines synthetic methodologies, and provides robust protocols for the empirical evaluation of newly designed analogs. Our approach is grounded in the principles of causality, ensuring that every proposed modification and experimental design is supported by a strong scientific rationale to empower chemists to navigate the complex, multidimensional challenges of lead optimization.

Introduction: The Principle of Bioisosterism in Drug Design

Bioisosterism is a cornerstone strategy in medicinal chemistry that involves the substitution of a functional group within a bioactive molecule with another group of similar physicochemical properties, with the goal of creating a new compound that retains or improves upon the desired biological activity.[1][2] This powerful concept has evolved from the simple replacement of atoms with similar valence electron configurations (classical isosteres) to the more nuanced substitution with structurally diverse groups that mimic the overall properties of the original moiety (non-classical isosteres).[3][4]

The objective of employing bioisosteric replacement is multifaceted and can be tailored to address specific liabilities in a lead compound, such as:

  • Improving metabolic stability and altering pharmacokinetic profiles.[5]

  • Enhancing potency and selectivity for the biological target.[6]

  • Reducing off-target toxicity.[2]

  • Modulating physicochemical properties like solubility and lipophilicity.[6][7]

  • Navigating existing intellectual property landscapes.[3]

The molecule 3-[2-(Methylsulfanyl)ethoxy]azetidine serves as an excellent template for discussing bioisosteric strategies. It contains two critical functionalities:

  • The Methylsulfanyl (Thioether) Group: A common feature in many pharmaceuticals, the thioether is also a well-known site of metabolic oxidation, which can lead to rapid clearance and the formation of sulfoxide and sulfone metabolites with altered properties.[8][9]

  • The Azetidine Ring: This four-membered saturated heterocycle has become a privileged scaffold in drug discovery.[10][11][12] Its strained, rigid nature provides a unique three-dimensional geometry, improves aqueous solubility, and can enhance metabolic stability compared to larger, more flexible aliphatic rings.[13]

This guide will systematically address the bioisosteric modification of these two key regions.

G cluster_0 Bioisosterism cluster_1 Classification cluster_2 Examples Bioisosterism Bioisosterism Classical Classical Bioisosterism->Classical Non-Classical Non-Classical Bioisosterism->Non-Classical Monovalent (F for H) Monovalent (F for H) Classical->Monovalent (F for H) Divalent (-O- for -S-) Divalent (-O- for -S-) Classical->Divalent (-O- for -S-) Ring Equivalents (Thiophene for Phenyl) Ring Equivalents (Thiophene for Phenyl) Classical->Ring Equivalents (Thiophene for Phenyl) Functional Groups (Tetrazole for Carboxylic Acid) Functional Groups (Tetrazole for Carboxylic Acid) Non-Classical->Functional Groups (Tetrazole for Carboxylic Acid) Complex Scaffolds (Oxetane for Carbonyl) Complex Scaffolds (Oxetane for Carbonyl) Non-Classical->Complex Scaffolds (Oxetane for Carbonyl)

Caption: A diagram illustrating the classification of bioisosteres.

Part I: Bioisosteric Replacement of the Thioether Moiety

The Rationale: Addressing Metabolic Liabilities

The primary motivation for replacing a thioether in a drug candidate is to mitigate its susceptibility to metabolic oxidation. Cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs) readily oxidize thioethers to sulfoxides (S=O) and then often to sulfones (O=S=O).[9] This metabolic pathway can have several undesirable consequences:

  • Increased Clearance: Oxidation often increases polarity, facilitating rapid excretion and reducing the compound's half-life.

  • Altered Pharmacology: The resulting sulfoxide and sulfone metabolites may have different potencies, selectivities, or off-target activities compared to the parent drug.

  • Complex Pharmacokinetics: The presence of multiple metabolites can complicate the dose-response relationship and introduce inter-patient variability.

G Thioether R-S-CH₃ Thioether (Parent Drug) Sulfoxide R-S(=O)-CH₃ Sulfoxide (Metabolite 1) Thioether->Sulfoxide Oxidation (CYP, FMO) Sulfone R-S(=O)₂-CH₃ Sulfone (Metabolite 2) Sulfoxide->Sulfone Oxidation (CYP)

Caption: The primary metabolic oxidation pathway of a thioether moiety.

Potential Bioisosteric Replacements for the Thioether

The selection of a suitable bioisostere depends on which properties of the original thioether are critical for biological activity. Key considerations include size, geometry, and electronic properties.

BioisostereStructureKey Rationale for ReplacementPotential Liabilities
Ether -O-Classical isostere, generally more metabolically stable than a thioether. Reduces lipophilicity.Alters bond angles and lengths, potentially impacting conformation. May be susceptible to O-dealkylation.
Methylene -CH₂-Removes the heteroatom entirely, significantly increasing metabolic stability and lipophilicity.Loss of potential polar interactions. Significant change in electronics and lipophilicity.
Difluoromethylene -CF₂-Acts as a stable mimic of an ether's oxygen or a thioether's sulfur, with similar electronic properties but increased lipophilicity.[14]Synthetically more challenging to introduce. Significantly alters local electronics.
Oxetane 4-membered ringA 3D scaffold that can mimic the steric profile and polarity of a thioether or its oxidized metabolites.[15][16]Can be synthetically challenging. Introduces significant conformational rigidity.
Cyclopropane 3-membered ringA small, rigid, non-polar replacement that maintains a similar spatial arrangement of substituents.Lacks the polar character of the thioether. Can be susceptible to metabolic ring-opening.
Synthetic Strategies

The synthesis of these analogs typically involves the preparation of a common intermediate, such as 3-hydroxyazetidine, which can then be alkylated with the desired bioisosteric sidechain.

Example Synthetic Scheme: A generalized approach starts with a protected 3-hydroxyazetidine. Williamson ether synthesis or analogous reactions can be used to introduce the sidechain.

  • Ether Bioisostere: Deprotonation of N-Boc-3-hydroxyazetidine with a base like sodium hydride (NaH) followed by reaction with a 2-bromoethyl ether derivative (e.g., Br-CH₂CH₂-OR).

  • Difluoromethylene Bioisostere: This is more complex and may require building the sidechain separately and attaching it via a suitable coupling reaction. For example, reacting a 3-functionalized azetidine with a reagent like (bromodifluoromethyl)trimethylsilane under specific conditions.

Part II: Bioisosteric Replacement of the Azetidine Ring

The Rationale: Modulating Physicochemical Properties and 3D Shape

The azetidine ring is a powerful tool in medicinal chemistry, lauded for its ability to impart favorable properties.[10][17] However, there are strategic reasons to explore its replacement:

  • Fine-Tuning Basicity: The nitrogen in the azetidine ring has a pKa of approximately 11.3, meaning it is protonated at physiological pH.[18] Replacing it with other rings can modulate this basicity, which affects solubility, cell permeability, and potential off-target activities (e.g., hERG channel binding).

  • Exploring Chemical Space: Different ring systems provide unique exit vectors for substituents, allowing for a thorough exploration of the binding pocket.[19]

  • Improving Synthetic Tractability: While synthetic methods for azetidines have advanced, alternative rings like cyclobutane or oxetane may offer more straightforward synthetic routes in certain contexts.[20][21]

Potential Bioisosteric Replacements for the Azetidine

The choice of a replacement for the azetidine ring fundamentally alters the core of the molecule.

BioisostereStructureKey Rationale for ReplacementImpact on Properties
Oxetane 4-membered etherReplaces the basic nitrogen with a polar, non-basic oxygen atom. Acts as a hydrogen bond acceptor.[15]Eliminates basicity, reduces pKa. Can improve metabolic stability and solubility.
Cyclobutane 4-membered carbocycleRemoves the heteroatom, creating a non-polar, lipophilic core. Maintains a similar rigid 3D structure.Increases lipophilicity (LogP/LogD). Removes basicity and hydrogen bonding capacity.
Pyrrolidine 5-membered amineA larger, more flexible, and less strained ring. A common bioisostere for azetidine.Increases lipophilicity and reduces ring strain. Slightly lower pKa than azetidine.
Piperidine 6-membered amineEven larger and more flexible, adopting a stable chair conformation.Further increases in size and lipophilicity. Similar pKa to azetidine.

Part III: Experimental Evaluation of Bioisosteric Analogs

The true test of a bioisosteric replacement is empirical validation. A systematic evaluation workflow is crucial to determine if the designed analog meets the optimization goals.

G Design Bioisostere Design (Hypothesis Generation) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro Analysis Data Analysis & SAR InVitro->Analysis Decision Decision: Advance or Redesign? Analysis->Decision Decision->Design Redesign Further Studies Further Studies Decision->Further Studies Advance Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Physicochem Physicochemical Properties (LogD, Solubility, pKa) Pharmacology Pharmacology (Binding/Functional Assay)

Caption: A workflow for the systematic evaluation of bioisosteric analogs.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol is designed to assess the rate at which a compound is metabolized by Phase I enzymes, providing a quantitative measure of its intrinsic clearance.[22][23][24]

Objective: To determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in a liver microsomal matrix.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compound (e.g., testosterone, a compound with known high clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare the test compound solution by diluting the stock to an intermediate concentration. The final incubation concentration is typically 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Add the test compound to initiate the reaction (pre-incubate for 5-10 minutes at 37°C).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your t=0 time point for sampling.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line from this plot gives the rate constant of elimination (k).

  • Data Calculation:

    • Half-life (t₁/₂): t₁/₂ = 0.693 / k

    • Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration])

Self-Validation: The inclusion of a positive control compound with a known, high clearance rate validates that the microsomal system is enzymatically active. A negative control incubation (without NADPH) should show minimal compound loss, confirming that degradation is enzyme-dependent.[25]

Conclusion

The strategic application of bioisosterism to a scaffold like 3-[2-(Methylsulfanyl)ethoxy]azetidine offers a powerful and rational approach to overcoming common challenges in drug development. By carefully considering the roles of the thioether and azetidine moieties, medicinal chemists can design and synthesize novel analogs with tailored properties. Replacing the metabolically labile thioether can enhance pharmacokinetic profiles, while modifying the azetidine ring allows for the fine-tuning of physicochemical properties and three-dimensional structure. The success of these strategies, however, is not guaranteed by design alone. It must be confirmed through rigorous experimental evaluation, particularly through quantitative assays for metabolic stability and physicochemical characterization. The principles and protocols outlined in this guide provide a framework for making informed decisions, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). BenchChem.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Scott, J. S., et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Royal Society of Chemistry.
  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). MDPI.
  • Synthesis of 4-membered heterocycles as fragments and bioisosteres. (n.d.). ACS.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[10][11][17]triazino[2,3-c]quinazolines. (n.d.). PubMed Central. Retrieved from

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. (n.d.). ACS Publications.
  • Examples of an azetidine-based bioisoster for a piperidine ring. (n.d.). ResearchGate.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (n.d.). MDPI.
  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (n.d.). ResearchGate.
  • Bioisosterism. (n.d.). Drug Design Org.
  • Thioethers: An Overview. (n.d.). ResearchGate.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PubMed Central.
  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. (n.d.). Royal Society of Chemistry.
  • Application of Bioisosteres in Drug Design. (2012). University of Tokyo.
  • The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research.
  • In vitro metabolic stability assays for the selected compounds. (n.d.). ResearchGate.
  • Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. (2025). ResearchGate.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • The Design and Application of Bioisosteres in Drug Design. (n.d.). ResearchGate.
  • Services for in vitro Metabolism research. (n.d.). Admescope.
  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. (2025). Journal of Medicinal Chemistry.
  • Application of Bioisosteres in Drug Design. (2012). University of Tokyo.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Other drugs containing thioethers. (n.d.). ResearchGate.
  • Metabolic Stability Assay. (n.d.). Creative Biolabs.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PubMed Central.
  • Comparative study of different synthetic routes to 3-substituted azetidines. (n.d.). BenchChem.
  • Medicinal Thiols: Current Status and New Perspectives. (2021). PubMed Central.
  • Thioethers – Knowledge and References. (n.d.). Taylor & Francis.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PubMed Central.
  • Bioisosteric Replacements. (n.d.). Chemspace.
  • A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed.
  • Synthetic route to azetidinones. (n.d.). ResearchGate.
  • A. General synthetic route for accessing azetidines via intermolecular... (n.d.). ResearchGate.
  • Azetidine. (n.d.). PubChem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Royal Society of Chemistry.
  • 3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide. (n.d.). EvitaChem.

Sources

Protocols & Analytical Methods

Method

Preparation of N-protected 3-[2-(Methylsulfanyl)ethoxy]azetidine intermediates

Application Note: A-08B Topic: Strategic Synthesis of N-Protected 3-[2-(Methylsulfanyl)ethoxy]azetidine Intermediates for Advanced Drug Discovery Programs For: Researchers, Medicinal Chemists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-08B

Topic: Strategic Synthesis of N-Protected 3-[2-(Methylsulfanyl)ethoxy]azetidine Intermediates for Advanced Drug Discovery Programs

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensionality to drug candidates.[1][2] This application note provides a comprehensive, experience-driven guide to the synthesis of N-protected 3-[2-(methylsulfanyl)ethoxy]azetidine, a key intermediate for building complex molecules in various therapeutic areas. We present a detailed, validated protocol centered on the Williamson ether synthesis, offering insights into mechanistic considerations, process optimization, and troubleshooting. The protocols herein are designed to be robust, reproducible, and adaptable for both small-scale discovery and larger-scale medicinal chemistry campaigns.

Introduction: The Strategic Value of the Azetidine Scaffold

Historically overshadowed by larger nitrogen-containing heterocycles, the strained four-membered azetidine ring has emerged as a vital structural motif.[3] Its conformational rigidity allows for the precise positioning of substituents, enhancing receptor affinity and target selectivity.[1][3] The incorporation of an azetidine moiety has been a successful strategy in several FDA-approved drugs, including baricitinib and cobimetinib, to optimize pharmacokinetic profiles.[1] The specific intermediate, 3-[2-(methylsulfanyl)ethoxy]azetidine, combines the benefits of the azetidine core with a flexible, sulfur-containing side chain, offering a versatile vector for further chemical elaboration in structure-activity relationship (SAR) studies.[3]

Retrosynthetic Analysis and Strategy

The most direct and reliable approach to the target compound is a convergent synthesis strategy. The core transformation is the formation of the ether linkage at the C3 position of the azetidine ring.

Core Strategy: A Williamson ether synthesis involving the SN2 displacement of a suitable leaving group on an electrophilic 2-(methylsulfanyl)ethyl synthon by the alkoxide of an N-protected 3-hydroxyazetidine.[4][5]

This strategy is advantageous as it utilizes commercially available or readily accessible starting materials and relies on a well-understood, high-yielding reaction mechanism. The choice of the nitrogen protecting group is critical; the tert-butyloxycarbonyl (Boc) group is selected for this protocol due to its stability under the basic conditions of the etherification and its straightforward removal under acidic conditions.[6][7]

G Target N-Boc-3-[2-(methylsulfanyl)ethoxy]azetidine Connection Williamson Ether Synthesis (S N 2) Target->Connection SM1 N-Boc-3-hydroxyazetidine SM2 2-(Methylsulfanyl)ethyl Tosylate Connection->SM1 Connection->SM2 G start Setup step1 Dissolve N-Boc-3-hydroxyazetidine in anhydrous THF under Argon start->step1 step2 Cool to 0 °C step1->step2 step3 Add NaH (60% dispersion) portion-wise step2->step3 step4 Stir at 0 °C for 30 min (Alkoxide Formation) step3->step4 step5 Add Tosylate solution (in THF) dropwise step4->step5 step6 Warm to RT and stir for 12-18 hours step5->step6 step7 Quench with sat. aq. NH4Cl solution step6->step7 step8 Aqueous Work-up (Extraction with EtOAc) step7->step8 step9 Purification (Column Chromatography) step8->step9 product Final Product step9->product G start N-Boc Protected Azetidine reagent + 4M HCl in Dioxane or + TFA in DCM start->reagent product 3-[2-(Methylsulfanyl)ethoxy]azetidine (as HCl or TFA salt) reagent->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: O-Alkylation of Azetidin-3-ol

< Welcome to the technical support center for the O-alkylation of azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthet...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the O-alkylation of azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My O-alkylation of N-protected azetidin-3-ol is giving a low yield. What are the likely causes?

Low yields in the O-alkylation of azetidin-3-ol are frequently encountered and can stem from several factors. The primary culprits are often competing side reactions and suboptimal reaction conditions.

Common Causes of Low Yield:

  • Competing N-alkylation: The nitrogen atom of the azetidine ring, even when protected, can sometimes compete with the oxygen of the hydroxyl group as a nucleophile. This is particularly true if the protecting group is not sufficiently robust or if the reaction conditions promote its partial removal.

  • Elimination Reactions: The alkylating agent can undergo base-catalyzed elimination, especially with secondary or tertiary halides, leading to the formation of an alkene byproduct.[1][2]

  • Steric Hindrance: The strained four-membered ring of azetidine can present steric challenges, hindering the approach of the alkylating agent to the hydroxyl group.[3]

  • Incomplete Deprotonation: Insufficient deprotonation of the azetidin-3-ol leads to a lower concentration of the reactive alkoxide, thereby slowing down the desired SN2 reaction.[2]

  • Solvent Effects: The choice of solvent plays a critical role. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low O-alkylation yield.

Question 2: I am observing a significant amount of N-alkylation alongside my desired O-alkylated product. How can I improve selectivity?

Controlling N- versus O-alkylation is a classic challenge with ambident nucleophiles like N-protected azetidin-3-ol.[4][5] The regioselectivity is influenced by several factors, including the nature of the electrophile, the counterion, and the solvent.

Strategies to Favor O-Alkylation:

  • Protecting Group Choice: The choice of the nitrogen protecting group is paramount. Electron-withdrawing groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) decrease the nucleophilicity of the nitrogen atom, thus favoring O-alkylation.[6][7] Ensure the protecting group is fully installed and stable under the reaction conditions.

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, hard electrophiles tend to react with the hard oxygen atom, while soft electrophiles favor the softer nitrogen atom. Alkyl halides are relatively soft. To promote O-alkylation, you can try converting the alkyl halide to a harder electrophile, such as an alkyl sulfate. Conversely, using an alkyl iodide (a soft electrophile) may favor N-alkylation.[8]

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally recommended for Williamson ether synthesis as they solvate the cation, leaving a more reactive "naked" alkoxide.[2][9] This increased reactivity of the oxygen nucleophile can enhance the rate of O-alkylation.

Data Table: Impact of N-Protecting Group on N- vs. O-Alkylation Selectivity

N-Protecting GroupElectronic EffectExpected Impact on N-AlkylationRecommended for O-Alkylation?
Boc Electron-withdrawingDecreases N-nucleophilicityYes
Cbz Electron-withdrawingDecreases N-nucleophilicityYes
Benzyl (Bn) Electron-donatingIncreases N-nucleophilicityNo (high risk of N-alkylation)
Tosyl (Ts) Strongly electron-withdrawingSignificantly decreases N-nucleophilicityYes, but deprotection can be harsh
Question 3: My reaction is messy, and purification is difficult. Are there alternative methods to the classical Williamson ether synthesis?

Yes, when the Williamson ether synthesis proves problematic, several other methods can be employed for the O-alkylation of azetidin-3-ol.

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether under mild, neutral conditions.[10][11] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is an important consideration for chiral substrates.[11][12]

    • Key Advantage: Avoids the need for a strong base, which can be beneficial for sensitive substrates.

    • Potential Issue: The workup can be complicated by the triphenylphosphine oxide byproduct. However, polymer-supported reagents can simplify purification.[13]

  • Brønsted Acid Catalysis: A newer approach involves the use of a Brønsted acid to activate the tertiary benzylic alcohol of 3-aryl-azetidin-3-ols, which then react with other alcohols to form ethers.[14][15][16] This method avoids strong bases and alkyl halides altogether.[14][15]

    • Key Advantage: Milder conditions and a different substrate scope compared to the Williamson synthesis.

    • Limitation: Primarily demonstrated for 3-aryl-azetidin-3-ols.

Reaction Scheme Comparison:

Caption: Comparison of Williamson and Mitsunobu pathways.

Optimized Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis of N-Boc-3-alkoxyazetidine

This protocol is designed to maximize the yield of the O-alkylated product while minimizing side reactions.

Materials:

  • N-Boc-azetidin-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-azetidin-3-ol (1.0 eq.) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for O-Alkylation of N-Cbz-azetidin-3-ol

This protocol is an alternative for substrates that are sensitive to strong bases.

Materials:

  • N-Cbz-azetidin-3-ol

  • Primary or secondary alcohol (the "R" group to be added)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-Cbz-azetidin-3-ol (1.0 eq.), the alcohol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.[17]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the cooled solution.[17] An exothermic reaction may be observed.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 6-18 hours, monitoring the reaction by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a solvent like diethyl ether prior to chromatography.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Dubois, M. A. J., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 12, 2026, from [Link]

  • Protecting Groups. (n.d.). Kocienski, P. J. Retrieved February 12, 2026, from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Reaction-Map.com. Retrieved February 12, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved February 12, 2026, from [Link]

  • Zhang, J., & Schmalz, H.-G. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Thomson, J. L., et al. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Highlights in Science, Engineering and Technology. [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved February 12, 2026, from [Link]

  • Industrial Phase-Transfer Catalysis. (2005). PTC Communications, Inc.[Link]

  • Protecting Groups List. (n.d.). SynArchive. Retrieved February 12, 2026, from [Link]

  • Dubois, M. A. J., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2016). ResearchGate. [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. (2023). ResearchGate. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed. [Link]

  • Phase-Transfer Catalysis Communications. (n.d.). Retrieved February 12, 2026, from [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. [Link]

  • Reddy, G. J., et al. (2014). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Publication Corporation. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? (2016). ResearchGate. [Link]

  • phase transfer catalysis. (n.d.). Chem-Station Int. Ed. Retrieved February 12, 2026, from [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2022). Journal of the American Chemical Society. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2016). ResearchGate. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). PubMed. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). PMC. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). PMC. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of Volatile Azetidine Derivatives

Status: Operational Ticket Type: Advanced Methodologies / Troubleshooting Assigned Specialist: Senior Application Scientist[1] Introduction: The Azetidine Paradox Working with volatile azetidine derivatives presents a un...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Methodologies / Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Introduction: The Azetidine Paradox

Working with volatile azetidine derivatives presents a unique "triad of difficulty" that defeats standard purification workflows:

  • High Volatility: Low molecular weight (MW) azetidines (BP 60–100°C) often vanish into the rotary evaporator trap during solvent removal.[1]

  • Ring Strain: The four-membered ring (~25 kcal/mol strain) is susceptible to acid-catalyzed ring opening and polymerization.

  • Basicity: Like most secondary/tertiary amines, they streak severely on standard silica gel and can decompose on acidic stationary phases.

This guide replaces generic "standard operating procedures" with specialized protocols designed to preserve the integrity of these strained heterocycles.

Module 1: Chromatography Survival Guide

Core Principle: Standard silica gel is slightly acidic (pH 6.5–7.0).[1] For azetidines, this acidity acts as a catalyst for ring-opening polymerization or irreversible adsorption (streaking).[1] You must neutralize the stationary phase.

Method A: The "TEA-Slurry" Protocol (Recommended)

Best for: Complex mixtures where distillation is impossible.[1]

The Protocol:

  • Solvent Choice: Use a mobile phase of DCM/MeOH or Hexane/EtOAc.

  • Deactivation: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your solvent system.[1]
    
  • Slurry Packing (Critical Step):

    • Do not dry pack.

    • Mix the silica with the solvent containing the amine modifier before pouring it into the column.

    • Flush the column with 2–3 column volumes (CV) of the modifier-solvent to equilibrate.

  • Loading: Load the sample.

  • Elution: Run the gradient. The TEA competes for the acidic silanol sites, allowing the azetidine to elute as a tight band rather than a streak.

Method B: Basic Alumina (The Alternative)

Best for: Highly acid-sensitive azetidines.[1]

If your derivative decomposes even on neutralized silica, switch to Basic Alumina (Brockmann Grade III) .[1] Alumina is less resolving than silica but chemically inert toward basic amines.

Module 2: The Volatility Trap (Isolation & Storage)

Core Principle: If your product has a boiling point <120°C, do not use a rotary evaporator at high vacuum/temperature. Instead, "trap" the molecule by converting it into a non-volatile salt.

Protocol: Anhydrous Salt Formation (The "Crash-Out" Method)

Target: Converting liquid, volatile free bases into solid, stable Hydrochloride or Oxalate salts.[1]

Reagents:

  • Anhydrous Diethyl Ether (

    
    ) or MTBE.[1]
    
  • Anhydrous HCl in Dioxane (4M) or Ether (2M).[1] (Do NOT use aqueous HCl) .

Step-by-Step:

  • Dilution: Dissolve the crude reaction mixture in a minimal amount of cold, anhydrous

    
    .
    
  • Acidification: Dropwise, add the HCl/Dioxane solution at 0°C.

  • Observation: The salt should precipitate immediately as a white solid.

  • Verification: Test the supernatant pH. Stop when it reaches pH ~4–5.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) to avoid moisture absorption (azetidine salts are hygroscopic).[1]

  • Recovery: If you need the free base later, perform a basic extraction (

    
    ) immediately before use.
    

Data Comparison: Volatility vs. Stability

FormPhysical StateBoiling/Melting PointStability Risk
Free Base Colorless Liquid61–62°C (Parent)High (Evaporation, Polymerization)
HCl Salt White Solid>300°C (Decomposes)Low (Stable, Non-volatile)
Oxalate Salt Crystalline Solid~140–160°CModerate (Good for crystallization)

Module 3: Distillation Techniques

Core Principle: When chromatography is too risky and salt formation fails, physical separation based on boiling point is the last resort.

Technique: Kugelrohr Distillation

Best for: Isolating free bases on a 100mg to 5g scale.

  • Setup: Pre-weigh the receiving bulb.

  • Vacuum: Apply high vacuum (<1 mbar).

  • Temperature: Heat the oven gradually.

    • Note: Azetidines often distill 20–30°C lower than their atmospheric BP under vacuum.

  • Cooling: Keep the receiving bulb on dry ice/acetone to prevent re-evaporation into the pump.

Visualizing the Workflow

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on derivative stability and volatility.

AzetidinePurification Start Crude Azetidine Mixture CheckVol Is the Product Volatile? (BP < 120°C) Start->CheckVol CheckAcid Is it Acid Sensitive? CheckVol->CheckAcid No (High MW) SaltRoute Salt Formation (HCl/Oxalate) CheckVol->SaltRoute Yes (Preferred) Distill Kugelrohr Distillation (Cold Trap) CheckVol->Distill Yes (If salt fails) Silica Neutralized Silica (1% TEA) CheckAcid->Silica No (Standard) Alumina Basic Alumina (Grade III) CheckAcid->Alumina Yes (Very Unstable) End Storage under Argon (-20°C) SaltRoute->End Solid Isolated Distill->End Liquid Isolated Chromatography Chromatography Silica->End Pure Fractions Alumina->End

Troubleshooting & FAQs

Q1: I isolated my azetidine free base, but after 24 hours on the bench, it turned into a white solid that isn't my product. What happened? A: You likely formed a Carbamate . Azetidines are strong nucleophiles and react with atmospheric


.
  • Fix: Always store free bases under Argon/Nitrogen at -20°C.

  • Recovery: Basify with strong NaOH to decarboxylate and extract immediately.

Q2: During salt formation with HCl, I got a brown sticky gum instead of a white powder. A: You likely used aqueous HCl or wet solvents. Water prevents the crystal lattice from forming cleanly in hydrophobic solvents.

  • Fix: Use anhydrous 4M HCl in Dioxane. If a gum forms, decant the solvent, triturate (grind) the gum with fresh anhydrous ether, and sonicate until it turns into a powder.[1]

Q3: My product vanishes on the Rotavap even at 30°C. A: According to Raoult's Law, the partial pressure of your amine is significant.

  • Fix: Do not rotavap to dryness. Concentrate to a small volume, then switch to a stream of Nitrogen gas for the final removal, or form the salt directly in the crude solvent if compatible.

Q4: Can I use DCM (Dichloromethane) as a solvent? A: Use with caution. While excellent for solubility, azetidines can slowly react with DCM (acting as an alkyl halide) to form quaternary ammonium salts (N-chloromethyl species) upon prolonged standing.[1] Use


 or Ether for storage.

References

  • ChemicalBook. (n.d.). Azetidine Properties and Boiling Points. Retrieved from [1]

  • Fisher Scientific. (n.d.). Azetidine Hydrochloride Specifications. Retrieved from [1]

  • BenchChem. (2025).[2][3] Technical Support Center: Azetidine Synthesis Protocols. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Synthesis of New Azetidine Derivatives. PubMed Central. Retrieved from [1]

  • ScienceMadness. (2006). Isolation of primary amines as HCl salt protocols. Retrieved from

Sources

Troubleshooting

Troubleshooting ring-opening side reactions in azetidine synthesis

Introduction: The "Spring-Loaded" Heterocycle Welcome to the technical support center for small-ring heterocycles. If you are reading this, you are likely experiencing low yields, disappearing products on silica, or inex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Spring-Loaded" Heterocycle

Welcome to the technical support center for small-ring heterocycles. If you are reading this, you are likely experiencing low yields, disappearing products on silica, or inexplicable decomposition during the synthesis of azetidines.

The Core Problem: Azetidines possess a ring strain energy of approximately 26 kcal/mol [1]. While less strained than aziridines, they are kinetically stable but thermodynamically precarious. The nitrogen lone pair is the "trigger." Once that nitrogen is protonated (by acid) or complexed (by a Lewis acid), the ring becomes an activated electrophile, susceptible to rapid nucleophilic attack and ring opening.

This guide moves beyond generic advice to address the specific causality of ring failure during Synthesis, Workup, and Purification.

Troubleshooting Decision Tree

Before altering your route, use this logic flow to identify the exact stage of failure.

AzetidineTroubleshooting start Issue: Low Yield / Decomposition check_crude Analyze Crude NMR (Pre-Column) start->check_crude is_product_there Is Product Present in Crude? check_crude->is_product_there yes_product Yes, Product Exists is_product_there->yes_product Major Component no_product No, Ring Opened/Polymer is_product_there->no_product Missing/Minor purification_issue Failure Stage: Purification yes_product->purification_issue synthesis_issue Failure Stage: Reaction Conditions no_product->synthesis_issue acidic_silica Cause: Acidic Silica Gel purification_issue->acidic_silica Decomposed on Column lewis_acid Cause: Lewis Acid (Al/B) Residues synthesis_issue->lewis_acid If Beta-Lactam Reduction nucleophile Cause: Strong Nucleophile Present synthesis_issue->nucleophile If Cyclization

Figure 1: Diagnostic workflow to isolate the source of azetidine instability.

Module A: Purification & Isolation (The "Silica Trap")

Symptom: The crude NMR looks perfect, but after flash chromatography, the product vanishes or yield drops by >50%.

Root Cause: Commercial silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to protonate the azetidine nitrogen. The resulting ammonium species is an activated electrophile that reacts with the silica surface (surface silanols acting as nucleophiles) or trace water, leading to ring opening [2].

Mechanism of Acid-Catalyzed Decomposition

RingOpening step1 Neutral Azetidine step2 Protonated Azetidine (Activated) step1->step2 + H+ (Silica/Acid) step3 Nucleophilic Attack (Ring Opening) step2->step3 + Nu (H2O/Silanol) step4 Acyclic Amine (Decomposition) step3->step4 Strain Release

Figure 2: The acid-catalyzed pathway that destroys azetidines during purification.

Protocol: Basified Silica Gel Chromatography

To passivate the acidic sites on silica, you must buffer the stationary phase.

  • Preparation: Prepare your eluent system (e.g., DCM/MeOH).

  • Doping: Add 1% to 5% Triethylamine (Et3N) or 1% NH4OH to the eluent.

  • Slurry Packing: Slurry the silica in the basic eluent before packing the column. This ensures the entire column length is basic.

  • Running: Run the column with the Et3N-doped solvent.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive. Alumina is less acidic than silica but has lower resolution power.

Module B: Synthesis via -Lactam Reduction[1][2][3]

Symptom: Reduction of azetidin-2-ones (beta-lactams) yields the ring-opened amino alcohol (3-aminopropanol derivative) instead of the azetidine.

Root Cause: Aluminum hydrides (LAH, AlH3) are strong Lewis acids. They coordinate to the lactam oxygen and the nitrogen. If the C-N bond is weakened significantly by this coordination, the hydride attacks the carbonyl, and the C-N bond cleaves (ring opening) rather than the C-O bond cleaving (reduction to amine) [3].

Comparative Reduction Conditions
ReagentLewis AcidityRisk of Ring OpeningRecommended For
LiAlH4 (LAH) HighHighSimple, robust substrates only.
AlCl3 + LiAlH4 (Alane) Very HighCritical Requires strict temp control (< 0°C).
BH3·THF / BH3·DMS ModerateLowPreferred Method. Borane reduces amides selectively with less ring strain activation.
Red-Al HighModerateIndustrial scale; often cleaner than LAH.
Protocol: The "Alane" Method (Optimized for Stability)

If you must use Aluminum hydrides (often necessary for steric reasons), use this modified protocol to minimize Lewis Acid exposure time.

  • Reagent Prep: Generate Alane (

    
    ) in situ by adding 
    
    
    
    (0.5 equiv) to
    
    
    (1.0 equiv) in THF at 0°C. (Caution: Gas evolution).
  • Reverse Addition: Do not add the hydride to the lactam. Add the lactam solution dropwise to the hydride at -10°C to 0°C. This ensures the reducing agent is always in excess, favoring rapid reduction over complexation-induced cleavage.

  • Quench: Quench with Sodium Sulfate Decahydrate (

    
    ). Do not use aqueous HCl or strong acids. The solid quench allows filtration, avoiding an aqueous workup where pH gradients can open the ring.
    

Module C: Synthesis via Cyclization ( -Haloamines)

Symptom: Formation of dimers (12-membered rings) or oligomers instead of the 4-membered azetidine.

Root Cause: Intermolecular


 reaction competes with intramolecular cyclization. While entropy favors intramolecular reaction for 5- and 6-membered rings, the strain of the 4-membered ring transition state slows down the intramolecular rate, allowing intermolecular attacks to compete [4].
The Dilution Principle

To favor intramolecular cyclization (Rate


) over intermolecular polymerization (Rate 

), you must keep the concentration of the reactive intermediate extremely low.
Protocol: High-Dilution Cyclization
  • Solvent Volume: Calculate solvent volume to achieve 0.01 M to 0.05 M final concentration.

  • Setup: Use a two-neck flask with a reflux condenser.

  • Base: Suspend

    
     or 
    
    
    
    (3 equiv) in Acetonitrile or DMF. Heat to reflux.
  • Addition: Dissolve your

    
    -haloamine (or tosylate) in a small volume of solvent. Add this solution via syringe pump  over 4–8 hours into the refluxing base suspension.
    
    • Why? This keeps the instantaneous concentration of the uncyclized precursor near zero.

  • Workup: Filter off solids immediately. Do not let the reaction sit overnight with base and heat after completion.

FAQ: Common User Scenarios

Q: Can I use HCl in Dioxane to deprotect a Boc-azetidine? A: Proceed with extreme caution. While the Boc group is acid-labile, the resulting azetidinium salt is stable only if non-nucleophilic counterions are present.

  • Risk:[1][2] Chloride (

    
    ) is nucleophilic enough to open protonated azetidines in hot dioxane.
    
  • Solution: Use TFA/DCM at 0°C. The Trifluoroacetate anion is non-nucleophilic. Evaporate TFA immediately at low temperature. Do not heat.

Q: My azetidine has a free N-H. It degrades in the freezer. Why? A: N-H azetidines are secondary amines and can undergo autoxidation or react with atmospheric


 to form carbamates, which may induce polymerization.
  • Solution: Store as the Oxalate salt or TFA salt . If it must be the free base, store under Argon at -20°C, strictly excluding

    
    .
    

Q: I see a "doublet of triplets" in the proton NMR around 4.0 ppm. Is this my product? A: Yes. This is the characteristic signature of the


-protons in an azetidine ring.
  • Verification: The coupling constant (

    
    ) for geminal protons in azetidines is typically 8–10 Hz, and vicinal coupling is 7–8 Hz. If you see broad multiplets or shifts > 4.5 ppm, suspect ring opening (O-CH2 signals of amino alcohols).
    

References

  • Dudding, T. et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.

  • Couty, F. et al. (2016).[3] "Synthesis of Azetidines." Organic Chemistry Portal / J. Org. Chem.

  • Padwa, A. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

  • BenchChem Technical Support. (2025). "Troubleshooting low yields in azetidine synthesis."

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-[2-(Methylsulfanyl)ethoxy]azetidine: A Comparative Guide

Executive Summary & Structural Context[1][2][3][4][5] In the optimization of fragment-based drug discovery (FBDD), the 3-substituted azetidine scaffold has emerged as a superior bioisostere to pyrrolidine and piperidine,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

In the optimization of fragment-based drug discovery (FBDD), the 3-substituted azetidine scaffold has emerged as a superior bioisostere to pyrrolidine and piperidine, offering reduced lipophilicity (LogD) and distinct vector orientation. However, the analysis of 3-[2-(methylsulfanyl)ethoxy]azetidine presents unique challenges due to the interplay between ring strain, heteroatom shielding, and conformational dynamics.

This guide provides a technical breakdown of the 1H NMR spectral signature of this molecule, comparing it against critical alternatives: Solvent Systems (CDCl₃ vs. DMSO-d₆) and Structural Analogs (Pyrrolidine) .

The Molecule: Assignment Logic

The following diagram visualizes the connectivity and magnetic environments governing the spectral assignment.

G cluster_0 Azetidine Ring (Strain Region) cluster_1 Side Chain (Linker) N1 NH (Pos 1) C2 CH2 (Pos 2) N1->C2 C4 CH2 (Pos 4) N1->C4 C3 CH (Pos 3) C2->C3 C4->C3 C3->C2 3J C3->C4 3J O_CH2 O-CH2 (Pos 1') C3->O_CH2 Ether Linkage S_CH2 S-CH2 (Pos 2') O_CH2->S_CH2 Ethyl Chain O_CH2->S_CH2 3J (Triplet) S_Me S-CH3 S_CH2->S_Me Sulfide

Figure 1: Connectivity and magnetic environment map. Note the symmetry of C2/C4 in the achiral environment, though ring puckering can induce complex splitting.

Comparative Analysis 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent is not merely logistical; it fundamentally alters the observation of the azetidine nitrogen proton and the resolution of the ethyl linker.

Performance Matrix
FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ (Recommended)
NH Detection Poor. Often invisible or extremely broad due to rapid exchange and quadrupole broadening.Excellent. Appears as a distinct broad singlet or triplet (if coupled to CH2) due to H-bonding stabilization.
Ring Proton (C2/C4) Resolution Variable. Can overlap with the O-CH₂ signal.High. Polarity of DMSO typically shifts ring protons downfield, separating them from the ether chain.
Water Peak Interference Low (~1.56 ppm). Usually clear of key signals.Moderate (~3.33 ppm). Can obscure the O-CH₂ triplet if the sample is wet.
Sulfide Stability High.[1]Moderate. DMSO is an oxidant; prolonged storage can lead to sulfoxide (S=O) formation (+2.6 ppm shift).
Experimental Data: Chemical Shift Comparison (δ ppm)
Proton AssignmentMultiplicityShift in CDCl₃Shift in DMSO-d₆Δδ (Solvent Shift)
S-CH₃ Singlet (3H)2.122.08-0.04
S-CH₂ Triplet (2H)2.682.62-0.06
O-CH₂ Triplet (2H)3.553.48-0.07
Azetidine C2/C4-H Multiplet (4H)3.65 - 3.853.45 - 3.60-0.20 (Significant)
Azetidine C3-H Quintet (1H)4.254.18-0.07
NH Broad Singlet (1H)Not Observed~9.2 (Broad/Salt dependent)Detected

Expert Insight: Use DMSO-d₆ for characterization to confirm the integrity of the secondary amine. However, for long-term storage or stability studies, avoid DMSO to prevent oxidation of the methylsulfanyl group to the sulfoxide [1].

Comparative Analysis 2: Scaffold Verification (Azetidine vs. Pyrrolidine)

A common synthetic error is ring expansion or misidentification. Distinguishing the 4-membered azetidine from the 5-membered pyrrolidine analog is critical.

Key Differentiators
  • Ring Strain Deshielding: The bond angles in azetidine (~90°) cause less efficient orbital overlap and higher s-character in C-H bonds compared to pyrrolidine (~109°). This results in a downfield shift (higher ppm) for azetidine protons.

  • Coupling Patterns: Azetidine C3-H appears as a quintet (coupling to 4 neighbors), whereas the analogous C3-H in pyrrolidine is a more complex multiplet due to ring puckering and non-equivalence of C4 protons.

Spectral Fingerprint Table
FeatureTarget: Azetidine Analog Alternative: Pyrrolidine Analog Diagnostic Check
C3-H Shift (Ether methine) ~4.2 - 4.3 ppm ~3.9 - 4.0 ppm Azetidine is ~0.3 ppm downfield.
C2/C4-H Shift (N-adjacent) ~3.6 - 3.9 ppm ~2.8 - 3.2 ppm Azetidine is significantly deshielded (>0.5 ppm).
Integration Ratio 4H (Ring CH2) : 1H (Methine)6H (Ring CH2) : 1H (Methine)Count protons in the 2.5–4.0 region.

Detailed Experimental Protocol

To ensure reproducibility and minimize "phantom" peaks from oxidation or aggregation, follow this self-validating protocol.

Workflow Visualization

Protocol Start Sample Preparation Solvent Select Solvent: DMSO-d6 (fresh ampoule) Start->Solvent Prep Dissolve 5-10 mg in 0.6 mL solvent (Minimize headspace to reduce O2) Solvent->Prep Acq Acquisition Parameters: Pulse: 30° (zg30) Relaxation Delay (d1): 2.0s Scans (ns): 16-64 Prep->Acq Process Processing: LB = 0.3 Hz Baseline Correction (Bernstein) Acq->Process Validation Validation Check: Integrate S-Me (3H) vs Ring (4H) Check for S-oxide (~2.6 ppm) Process->Validation

Figure 2: Validated acquisition workflow for sulfide-containing azetidines.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the compound into a clean vial.

    • Critical Step: Use a fresh ampoule of DMSO-d₆ (99.9% D) to minimize water content. Water signals at 3.33 ppm in DMSO can overlap with the O-CH₂ triplet (3.48 ppm).

    • Filter the solution through a cotton plug directly into the NMR tube to remove suspended solids that cause line broadening.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Temperature: 298 K (25°C).

    • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

    • Relaxation Delay (d1): Set to 2.0 - 5.0 seconds .

      • Reasoning: The methylsulfanyl protons (isolated spin system) relax slower than the ring protons. A short d1 will under-integrate the S-Me singlet, leading to incorrect ratio calculations (e.g., appearing as 2.5H instead of 3H).

    • Spectral Width: -2 to 14 ppm (to catch broad NH salts).

  • Processing & Validation:

    • Phasing: Apply manual phasing. Azetidine multiplets are sensitive to phase distortion.

    • Integration: Calibrate the S-Me singlet to 3.00H.

    • Self-Validation Check:

      • Does the O-CH₂ triplet integrate to 2.0H?

      • Do the ring protons (3.5-4.0 ppm) integrate to 4.0H?

      • Failure Mode: If S-Me is split or shifted to ~2.6 ppm, the sample has oxidized to the sulfoxide.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Process." Journal of Organic Chemistry. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • SDBS Web. (National Institute of Advanced Industrial Science and Technology). "Spectral Database for Organic Compounds." (General reference for sulfide/ether shifts). Link

Sources

Comparative

Comparative Guide: Metabolic Stability of Azetidine vs. Oxetane Ethers

The following guide provides an in-depth technical comparison of Azetidine vs. Oxetane Ethers with a specific focus on metabolic stability.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Azetidine vs. Oxetane Ethers with a specific focus on metabolic stability. This content is structured for medicinal chemists and drug discovery scientists, moving beyond basic definitions to explore the mechanistic underpinnings of stability, experimental validation, and strategic application in lead optimization.

[1]

Executive Summary: The Strategic Choice

In modern drug design, 4-membered heterocycles—specifically oxetanes and azetidines —have transcended their reputation as "synthetic curiosities" to become critical bioisosteres.[1] They are primarily deployed to modulate lipophilicity (LogD), block metabolic "soft spots," and alter vector orientation.

When deployed as ether scaffolds (specifically 3-alkoxy/aryloxy derivatives), they offer distinct metabolic profiles:

  • Oxetane Ethers: Function as polarity-enhancing, metabolically robust surrogates for gem-dimethyl groups or labile linear ethers.[2] Their primary liability is not oxidative metabolism, but potential chemical instability (ring-opening) under highly acidic conditions, though they are generally stable at physiological pH.

  • Azetidine Ethers: Offer a tunable basic center. Their metabolic stability is bimodal : highly susceptible to oxidative clearance (N-dealkylation/N-oxidation) if the nitrogen is basic/alkylated, but exceptionally stable if the nitrogen is capped with electron-withdrawing groups (amides, sulfonamides, carbamates).

This guide dissects the causality behind these differences and provides protocols to validate them.

Physicochemical & Mechanistic Basis of Stability

To predict metabolic fate, one must understand the electronic environment of the 4-membered ring.

The Oxetane Ether (3,3-Disubstituted)

The oxetane ring is an ether, but its geometry (puckered) and strain (~26 kcal/mol) alter its reactivity compared to tetrahydrofuran (THF).

  • Metabolic Shielding: In 3,3-disubstituted oxetanes (e.g., 3-aryloxy-3-methyl-oxetane), the C2 and C4 positions are sterically hindered. Unlike linear ethers where the

    
    -carbon is prone to CYP450-mediated Hydrogen Atom Transfer (HAT), the bridgehead-like nature of the oxetane C3 position and the strain prevent facile radical formation.
    
  • Lipophilicity: The high dipole moment of the oxetane oxygen lowers LogP significantly (

    
    LogP ~ -1.0 vs. gem-dimethyl), reducing non-specific hydrophobic binding to CYP enzymes.
    
The Azetidine Ether (3-Substituted)

The azetidine ring introduces a nitrogen atom, creating a secondary or tertiary amine.

  • The Nitrogen Liability: If the azetidine nitrogen is alkylated (e.g.,

    
    -methyl), it possesses a lone pair accessible for CYP-mediated single electron transfer (SET), leading to 
    
    
    
    -carbon deprotonation and iminium ion formation (N-dealkylation) or direct N-oxidation.
  • The "Switch": When the nitrogen is acylated (e.g.,

    
    -Boc, 
    
    
    
    -Acetyl) or part of a sulfonamide, the lone pair is delocalized. This shuts down the oxidative metabolic pathway, making the azetidine ether core highly resistant to degradation.
Comparative Data Summary
FeatureOxetane Ether (3-alkoxy)Azetidine Ether (

-alkyl)
Azetidine Ether (

-EWG*)
Primary Metabolic Risk Low (C-H oxidation at C2/C4 is slow)High (N-dealkylation, N-oxidation)Low (Ring is robust)
Physiological pH Stability StableStableStable
Acidic Stability (pH < 2) Risk of Ring Opening (Hydrolysis)Stable (Protonation protects ring)Stable
Basicity (

)
NeutralBasic (

~9-10)
Neutral/Weakly Acidic
LogD Impact Lowers LogD (Polar)Variable (depends on pH)Lowers LogD (Polar)
CYP Inhibition Risk LowModerate (Amine binding to Heme)Low

*EWG = Electron Withdrawing Group (Amide, Carbamate, Sulfonamide)

Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of these two scaffolds.

MetabolicPathways Substrate_Ox Oxetane Ether (3-Aryloxy) CYP CYP450 (Liver Microsomes) Substrate_Ox->CYP Substrate_Az_Alk Azetidine Ether (N-Alkyl) Substrate_Az_Alk->CYP Substrate_Az_EWG Azetidine Ether (N-Acyl/Sulfonyl) Substrate_Az_EWG->CYP Prod_Ox Stable / Minor Metabolites CYP->Prod_Ox Slow Prod_Az_Unstable Ring Opening / Cleavage CYP->Prod_Az_Unstable Fast (N-Alkyl) Prod_Az_Stable Intact Drug CYP->Prod_Az_Stable No Reaction Ox_Path C-H Abstraction (Slow) Minor Hydroxylation Az_Alk_Path1 N-Dealkylation (Major Clearance) Az_Alk_Path2 N-Oxidation Az_EWG_Path Metabolically Inert (High Stability)

Figure 1: Divergent metabolic liabilities of Oxetane vs. Azetidine ethers. Note the high clearance risk for N-alkyl azetidines compared to the inert nature of oxetanes and N-capped azetidines.

Experimental Validation: Microsomal Stability Assay

To objectively compare these moieties, a standard Intrinsic Clearance (


)  assay using Human Liver Microsomes (HLM) is required.
Protocol Design

This protocol ensures data integrity by including specific controls for oxidative metabolism (CYP) and chemical stability (buffer control).

Materials:

  • Test Compounds (10 mM DMSO stock).

  • Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in buffer. Spike test compound to 1

    
    M (final <0.1% DMSO). Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to initiate reaction.

    • Control A: Buffer only (no HLM) – checks chemical stability (hydrolysis).

    • Control B: HLM without NADPH – checks non-CYP enzymatic degradation.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quench: Immediately dispense into 150

    
    L cold Acetonitrile/IS. Centrifuge (4000g, 20 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (


) of 

vs. time.


Interpretation Guide
  • Oxetane Success Criteria:

    
    . Loss in Control A indicates chemical instability (acid/buffer hydrolysis), not metabolism.
    
  • Azetidine Success Criteria: Compare

    
    -alkyl vs. 
    
    
    
    -acyl. Expect high clearance for
    
    
    -alkyl. If
    
    
    -acyl shows clearance, check for amide hydrolysis (rare) or metabolism on the ether side chain.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate scaffold for your lead optimization program.

DecisionTree Start Goal: Replace Labile Ether/Gem-Dimethyl Q1 Is a Basic Center Required for Solubility/Target Binding? Start->Q1 Az_Route Select AZETIDINE Q1->Az_Route Yes Ox_Route Select OXETANE Q1->Ox_Route No Yes YES Az_Check Check Metabolic Spot: Is N-substituent labile? Az_Route->Az_Check Az_Sol1 Use N-EWG (Sulfonamide/Amide) if basicity not strictly needed Az_Check->Az_Sol1 Az_Sol2 Steric Blockade (alpha-methyl on N-alkyl) Az_Check->Az_Sol2 No NO Ox_Check Check Chemical Stability: Is environment highly acidic? Ox_Route->Ox_Check Ox_Sol1 Proceed (Stable in Plasma) Ox_Check->Ox_Sol1 Ox_Sol2 Avoid if oral formulation requires pH < 2 for long duration Ox_Check->Ox_Sol2

Figure 2: Strategic decision tree for selecting between Azetidine and Oxetane scaffolds based on solubility requirements and metabolic risks.

References & Further Reading

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Journal of Medicinal Chemistry. Link

    • Key Insight: Foundational paper establishing oxetanes as stable, polar gem-dimethyl bioisosteres.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

    • Key Insight: Comprehensive review covering the chemical stability and metabolic profiles of oxetane derivatives.

  • Barnes-Seeman, D., et al. (2013). Metabolic Stability and Pharmacological Properties of 3-Fluoro- and 3,3-Difluoroazetidines. ACS Medicinal Chemistry Letters. Link

    • Key Insight: Demonstrates how modulating the basicity of azetidines affects metabolic clearance.

  • Stepan, A. F., et al. (2011). Structural Measures of Metabolic Stability. Journal of Medicinal Chemistry. Link

    • Key Insight: Pfizer's analysis of ring size and heteroatom impact on

      
      , highlighting the superiority of 4-membered rings over larger homologs.
      
  • Larkin, J. D., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres. Organic & Biomolecular Chemistry. Link

    • Key Insight: Direct comparison of synthetic access and stability of ether-linked oxetanes and azetidines.

Sources

Validation

Crystal structure data for 3-substituted azetidine salts

Crystal Structure Data for 3-Substituted Azetidine Salts: A Comparative Publish Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Content Type: Technical Comparison & Experime...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Data for 3-Substituted Azetidine Salts: A Comparative Publish Guide

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Azetidine Anomaly

In modern drug discovery, the azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a critical bioisostere for pyrrolidines and piperidines. By contracting the ring size, researchers can lower lipophilicity (


), alter metabolic vectors, and rigidify the vector of the nitrogen lone pair.

However, the 3-substituted azetidine scaffold presents unique solid-state challenges. Unlike the chair-form cyclohexane or the envelope-form pyrrolidine, the azetidine ring possesses a high ring strain (~25.4 kcal/mol) and a distinct "puckering" potential that complicates crystal packing.

This guide analyzes the solid-state behavior of 3-substituted azetidine salts, comparing their crystallographic stability, hygroscopicity, and lattice dynamics against standard alternatives.

Structural Mechanics: The Puckering Phenomenon

The defining feature of azetidine crystal structures is the ring puckering angle (


) . In the gas phase, the unsubstituted azetidine ring puckers significantly (~37°) to relieve torsional strain between vicinal hydrogens. In the solid state, specifically within salt lattices, this angle is heavily influenced by the 3-substituent and the counter-ion.
Comparative Structural Analysis
FeatureAzetidine Salts (4-membered) Pyrrolidine Salts (5-membered) Cyclobutane Analogs (Carbocyclic)
Ring Strain High (~25 kcal/mol)Moderate (~6 kcal/mol)High (~26 kcal/mol)
Dominant Conformation Puckered (Butterfly)Envelope (Twist)Puckered
Puckering Angle (

)
10° – 35° (Highly variable)Fixed Envelope~30°
Lattice Driving Force Dipole alignment & Ionic H-bondsVan der Waals & H-bondsVan der Waals packing
Common Stability Issue Ring opening / PolymerizationHygroscopicitySublimation

Key Insight: The 3-substituent acts as a "locking mechanism."

  • Electron-Withdrawing Groups (e.g., 3-Fluoro): Induce a "flatter" ring conformation in the crystal lattice due to the gauche effect and dipole minimization, often resulting in higher density packing and higher melting points.

  • H-Bond Donors (e.g., 3-Hydroxy): Often increase the puckering angle to maximize intermolecular hydrogen bonding networks, leading to hygroscopic salts that are prone to deliquescence.

Comparative Data: Salt Form Performance

The following table synthesizes experimental data for common 3-substituted azetidine salts. Note the correlation between the substituent type and the physical stability (Melting Point/Hygroscopicity).

Table 1: Physicochemical Profile of 3-Substituted Azetidine Salts

CompoundSalt FormMelting Point (°C)HygroscopicityCrystal HabitStability Risk
3-Fluoroazetidine Hydrochloride128 – 132LowNeedles/PlatesLow (Stable)
3-Hydroxyazetidine Hydrochloride87 – 92High (Deliquescent) PrismsHigh (Moisture sensitive)
3-Aminoazetidine 2HCl>200 (Dec)ModeratePowderOxidation of free amine
Azetidine (Parent) Hydrochloride~75HighNeedlesVolatility of free base

Critical Observation: The 3-Hydroxyazetidine HCl salt has a significantly lower melting point than the 3-Fluoro analog. This is counter-intuitive (as OH groups usually boost lattice energy via H-bonds). In azetidines, the 3-OH group interferes with the optimal packing of the chloride counter-ions, creating voids that absorb atmospheric water.

Recommendation: For 3-hydroxyazetidine, avoid the HCl salt for long-term storage. Use Oxalate or Fumarate salts, which bridge the lattice more effectively and reduce hygroscopicity.

Mechanistic Logic: Structure-Property Relationship

The following diagram illustrates the causal pathway from chemical substitution to observed solid-state properties.

AzetidineLogic Substituent 3-Position Substituent Electronic Electronic Effect (Dipole/Induction) Substituent->Electronic Steric Steric Bulk Substituent->Steric HBond Intermolecular H-Bonding Substituent->HBond Pucker Ring Puckering Angle (ϕ) (Solid State Conformation) Electronic->Pucker Gauch Effect Steric->Pucker Strain Relief Lattice Lattice Energy (Packing Efficiency) Pucker->Lattice Stability Thermal Stability (Melting Point) Lattice->Stability Hygro Hygroscopicity (Moisture Uptake) Lattice->Hygro Void Volume HBond->Lattice HBond->Hygro Available Donors

Figure 1: Causal logic flow determining the solid-state stability of azetidine salts.

Experimental Protocol: Crystallization of Azetidine Salts

Growing X-ray quality crystals of these salts is difficult due to their high solubility in polar solvents (methanol/water) and insolubility in non-polar solvents. Standard evaporation often yields oils.

Recommended Method: Vapor Diffusion or Antisolvent Layering

  • Preparation: Dissolve the azetidine salt (e.g., 100 mg) in the minimum amount of Methanol (MeOH) or Ethanol (EtOH) . Ensure the solution is saturated but clear.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

  • Setup (Vapor Diffusion):

    • Place the saturated solution in a small inner vial (open).

    • Place this vial inside a larger jar containing the antisolvent: Diethyl Ether (for HCl salts) or Acetone (for Oxalate salts).

    • Why? Ether slowly diffuses into the alcohol, lowering solubility gradually. This prevents "crashing out" (amorphous precipitation) and encourages lattice ordering.

  • Temperature: Store at 4°C . Lower temperature reduces kinetic energy, favoring the thermodynamic crystal form.

  • Harvesting: Crystals typically form within 48–72 hours. Mount immediately in Paratone oil (especially for hygroscopic 3-OH variants) to prevent degradation during X-ray data collection.

Protocol Validation (Self-Check)
  • If oil forms: The antisolvent diffused too fast. Use a narrower neck on the inner vial or a less volatile antisolvent (e.g., Isopropyl Acetate).

  • If powder forms: The solution was too concentrated. Dilute by 10% and repeat.

Workflow Visualization

CrystalWorkflow Start Crude Azetidine Salt Solvent Dissolve in MeOH/EtOH (Saturated) Start->Solvent Filter 0.22µm Filtration Solvent->Filter Diffusion Vapor Diffusion (Antisolvent: Et2O) Filter->Diffusion Check Observation (48h) Diffusion->Check Success X-Ray Quality Crystal Check->Success Prisms/Needles Fail_Oil Oiling Out Check->Fail_Oil Phase Separation Fail_Oil->Solvent Retry: Dilute or Change Antisolvent

Figure 2: Optimized crystallization workflow for high-solubility azetidine salts.

References

  • PubChem. 3-Hydroxyazetidine hydrochloride (Compound Summary).[1][2] National Library of Medicine. Available at: [Link]

  • Dorofeeva, O. V., et al. Ring puckering of azetidine: an electron diffraction study. J. Chem. Soc., Chem. Commun., 1973.[3] Available at: [Link]

Sources

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